molecular formula C16H25NO2S B603469 2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine CAS No. 496015-48-6

2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Cat. No.: B603469
CAS No.: 496015-48-6
M. Wt: 295.4g/mol
InChI Key: AHYXFNPDMJUEMX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.

    Substitution with Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive piperidine derivatives.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine ring can provide structural rigidity and interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the sulfonyl group, making it less polar.

    1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidine: Lacks the methyl groups on the piperidine ring.

    2,6-Dimethyl-1-[(phenyl)sulfonyl]piperidine: Lacks the additional methyl groups on the phenyl ring.

Uniqueness

2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is unique due to the combination of its sulfonyl group and multiple methyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group enhances its solubility in polar solvents and its ability to form hydrogen bonds, while the methyl groups can affect its steric properties and interactions with biological targets.

Properties

IUPAC Name

2,6-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-11-9-13(3)16(10-12(11)2)20(18,19)17-14(4)7-6-8-15(17)5/h9-10,14-15H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYXFNPDMJUEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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